2,4-Dichlorobenzyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 3,4-dimethoxybenzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of esterification and purification through recrystallization or chromatography would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,4-Dichlorobenzyl 3,4-dimethoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl 3,5-dimethoxybenzoate: Similar structure but with a different position of the methoxy groups.
Di-2,4-dichlorobenzyltin complexes: Organotin complexes with anticancer activity.
Uniqueness
2,4-Dichlorobenzyl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern and potential applications in early discovery research. Its distinct chemical structure allows for unique interactions in various chemical and biological systems.
Properties
CAS No. |
502701-25-9 |
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Molecular Formula |
C16H14Cl2O4 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-14-6-4-10(7-15(14)21-2)16(19)22-9-11-3-5-12(17)8-13(11)18/h3-8H,9H2,1-2H3 |
InChI Key |
CGSWXJJEEVSFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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